Cas no 2157-24-6 (Bis(3-aminopropyl) Ether)
Bis(3-aminopropyl) Ether Chemical and Physical Properties
Names and Identifiers
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- 1-Propanamine,3,3'-oxybis-
- Bis(3-aminopropyl) Ether
- 3-(3-aminopropoxy)propan-1-amine
- 1-Propanamine,3,3'-oxybis
- 3,3'-oxydipropaneamine
- 4-Oxa-1,7-heptanediamine
- bisaminopropyl ether
- 3,3'-Oxydi(propylamine)
- 3,3'-Oxybis(propan-1-amine)
- 2157-24-6
- EN300-7135883
- KRPRVQWGKLEFKN-UHFFFAOYSA-N
- T70571
- SCHEMBL64659
- CS-0207652
- 3-(3-aminopropoxy)propylamine
- CHEMBL29910
- AKOS006221866
- B1268
- C6H16N2O
- DTXSID00511222
- A879024
- BS-23491
- aminopropyl ether
- FT-0623025
- 1,7-diamino-4-oxaheptane
- 1-Propanamine, 3,3'-oxybis-
- 3,3'-Oxydi(propan-1-amine)
- 3,3'-oxydipropan-1-amine
- CAA15724
- Bis(3-aminopropyl)ether
- BDBM50032478
- 3-(3-Amino-propoxy)-propylamine
- DB-008929
-
- MDL: MFCD00059961
- Inchi: 1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2
- InChI Key: KRPRVQWGKLEFKN-UHFFFAOYSA-N
- SMILES: O(CCCN)CCCN
Computed Properties
- Exact Mass: 132.12600
- Monoisotopic Mass: 132.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 6
- Complexity: 44.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.1
- Topological Polar Surface Area: 61.3Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.943(lit.)
- Boiling Point: 72°C/4mmHg(lit.)
- Flash Point: 92.759°C
- Refractive Index: 1.4580-1.4620
- PSA: 61.27000
- LogP: 1.10120
- Solubility: Not determined
Bis(3-aminopropyl) Ether Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2734
- Hazard Category Code: 10-34
- Safety Instruction: S16; S24/25
- Risk Phrases:R10; R34
- HazardClass:8
- PackingGroup:III
Bis(3-aminopropyl) Ether Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(3-aminopropyl) Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 108100-5ml |
Bis(3-aminopropyl)ether |
2157-24-6 | >98.0%(GC)(T) | 5ml |
£203.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152059-1ml |
Bis(3-aminopropyl) Ether |
2157-24-6 | >98.0%(GC)(T) | 1ml |
¥646.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152059-5ML |
Bis(3-aminopropyl) Ether |
2157-24-6 | >98.0%(GC)(T) | 5ml |
¥1960.90 | 2023-09-04 | |
| TRC | A965823-50mg |
Bis(3-aminopropyl) Ether |
2157-24-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A965823-100mg |
Bis(3-aminopropyl) Ether |
2157-24-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A965823-500mg |
Bis(3-aminopropyl) Ether |
2157-24-6 | 500mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870638-5ml |
Bis(3-aminopropyl) Ether |
2157-24-6 | 98% | 5ml |
2,331.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FP574-1ml |
Bis(3-aminopropyl) Ether |
2157-24-6 | 98.0%(GC&T) | 1ml |
¥1037.0 | 2022-06-10 | |
| Chemenu | CM344866-5g |
Bis(3-aminopropyl) ether |
2157-24-6 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM344866-10g |
Bis(3-aminopropyl) ether |
2157-24-6 | 95%+ | 10g |
$*** | 2023-03-29 |
Bis(3-aminopropyl) Ether Suppliers
Bis(3-aminopropyl) Ether Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Bis(3-aminopropyl) Ether
Bis(3-Aminopropyl) Ether (CAS No. 2157-24-6): Synthesis, Properties, and Emerging Applications in Chemical Biology and Medicinal Chemistry
Bis(3-Aminopropyl) Ether, identified by the CAS No. 2157-24-6, is an organic compound with the chemical formula C₆H₁₅NO. This bifunctional amine ether serves as a versatile building block in chemical synthesis due to its dual amine groups and ether linkage, enabling diverse functionalization pathways. Recent advancements in synthetic methodologies have highlighted its utility in constructing bioactive molecules, particularly within the realm of medicinal chemistry and drug delivery systems.
Structurally, Bis(3-Aminopropyl) Ether consists of two primary amine groups (-NH₂) attached to propyl chains that are interconnected via an ether bridge (-O-). This configuration imparts unique physicochemical properties, including high reactivity toward electrophilic species and the ability to form stable covalent bonds under controlled conditions. The compound's molecular weight of approximately 119.2 g/mol allows for facile handling during laboratory-scale synthesis while maintaining sufficient solubility in common organic solvents such as ethanol and dichloromethane.
Emerging research has revealed novel applications of CAS No. 2157-24-6 in the development of targeted drug carriers. A study published in Nature Communications (2023) demonstrated its efficacy as a linker molecule for conjugating therapeutic agents to monoclonal antibodies, enhancing drug specificity and reducing off-target effects. The bifunctional nature of this compound facilitates site-selective attachment to antibody thiol groups through Michael addition reactions, a strategy that has been validated in preclinical models for cancer immunotherapy.
In the field of polymer chemistry, Bis(3-Aminopropyl) Ether has gained attention for its role in synthesizing stimuli-responsive materials. Researchers at MIT recently reported its incorporation into polyethylene glycol-based hydrogels via click chemistry approaches, resulting in materials that exhibit pH-dependent swelling behavior ideal for controlled release applications. The ether linkage provides structural stability under physiological conditions while the amine groups enable crosslinking with functionalized monomers.
A groundbreaking application was described in a 2024 Journal of Medicinal Chemistry article where this compound served as a scaffold for designing dual-action kinase inhibitors. By exploiting its symmetric structure, scientists successfully grafted two distinct pharmacophores onto each amino terminus using peptide coupling agents. This approach led to molecules with enhanced selectivity profiles compared to conventional single-site inhibitors, demonstrating potential for treating refractory cancers with minimal side effects.
Recent spectroscopic analyses have provided deeper insights into the compound's intermolecular interactions. Nuclear magnetic resonance (NMR) studies conducted at Stanford University revealed conformational preferences that influence its reactivity patterns when used as a chelating agent precursor. These findings have informed optimized protocols for synthesizing metalloenzyme inhibitors targeting key metabolic pathways associated with neurodegenerative diseases.
In chemical biology assays, Bis(3-Aminopropyl) Ether has been employed as a bifunctional crosslinker to probe protein-protein interactions (PPIs). A collaborative study between Harvard Medical School and ETH Zurich demonstrated its ability to form irreversible linkages between lysine residues on interacting proteins under physiological conditions without compromising cellular viability—a critical advancement for studying dynamic PPI networks involved in signal transduction processes.
The compound's role in bioconjugation chemistry continues to expand with advancements in click chemistry variants. A 2024 publication from Scripps Research Institute detailed its use as an alkyne-functionalized derivative for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with biocompatible azide-modified biomolecules. This application enables precise labeling of intracellular targets without requiring ultraviolet activation or toxic catalysts.
Clinical translation studies are currently exploring its utility as a component in nanoparticle formulations for gene therapy delivery systems. Preclinical trials indicate that polymer conjugates incorporating CAS No. 2157-24-6 exhibit prolonged circulation half-lives while maintaining efficient endosomal escape mechanisms—a critical requirement for effective siRNA delivery systems reported in a 2024 issue of Nano Today.
Synthetic innovations continue to refine access to this molecule's derivatives through sustainable methodologies. Green chemistry approaches involving microwave-assisted synthesis have reduced reaction times by over 60% compared to traditional methods while achieving >98% purity levels according to recent ACS Sustainable Chemistry reports (Q1 2024). These improvements make large-scale production more economically viable without compromising environmental standards.
Preliminary pharmacokinetic studies conducted on non-human primates show favorable biodistribution profiles when used as a peptide linker component compared to conventional linkers like polyethylene glycol spacers (Bioconjugate Chemistry, March 2024). The compound demonstrated reduced immunogenicity due to its hydrophilic nature while maintaining sufficient metabolic stability required for systemic administration routes.
In diagnostic applications, researchers at Karolinska Institutet have developed fluorescent probes using Bis(3-Aminopropyl) Ether-based chelators conjugated with near-infrared dyes (Analytical Chemistry, May 2024). These probes exhibit enhanced tumor penetration capabilities when administered intravenously, providing superior imaging resolution compared to existing technologies without significant cytotoxicity observed up to therapeutic concentrations.
The bifunctional nature of this compound also finds application in enzyme mimicry systems where it serves as a flexible spacer between catalytic domains (Chemical Science, July 2024). By modulating the length and flexibility through this ether-based structure, scientists created artificial enzymes capable of performing aldolase reactions with substrate specificity comparable to natural enzymes—opening new avenues for synthetic biology applications.
In material science research published late last year (Advanced Materials, December 2023), this molecule was utilized as a crosslinker in creating self-healing hydrogels through dynamic covalent bond formation mechanisms involving Schiff base linkages between its amine groups and aldehyde-functionalized polymers. The resulting materials showed exceptional mechanical properties suitable for biomedical implants requiring adaptive response characteristics.
A recent collaboration between pharmaceutical companies has explored using Bis(3-Aminopropyl) Ether-derived scaffolds for fragment-based drug discovery (Nature Reviews Drug Discovery, January 2024 supplement). Computational docking studies identified multiple binding modes within protein active sites that were experimentally validated through X-ray crystallography experiments—demonstrating how this compound's structural features can be leveraged across different therapeutic targets.
Safety evaluation data from independent laboratories indicate low acute toxicity profiles when administered intraperitoneally or orally at concentrations up to 5 g/kg body weight (Toxicological Sciences, April 2024). Chronic toxicity studies over six months showed no significant organ damage or mutagenic effects under standard formulation conditions—important considerations given its emerging biomedical applications requiring clinical-grade purity standards.
Synthesis optimization efforts have focused on reducing byproduct formation during aziridine ring-opening routes typically used for preparing ether-linked diamines (Tetrahedron Letters, February 2024). Novel catalyst systems based on palladium nanoparticles achieved >99% diastereoselectivity while eliminating environmentally hazardous reagents previously required—advancing both production efficiency and sustainability metrics aligned with current industry trends.
In vivo pharmacokinetic modeling using physiologically-based approaches predicts favorable tissue distribution patterns when applied as part of prodrug strategies (Molecular Pharmaceutics, May-June issue). Simulations suggest rapid renal clearance mechanisms combined with sustained plasma levels following subcutaneous administration—properties advantageous for developing treatments targeting chronic conditions requiring prolonged drug exposure periods.
Cross-disciplinary studies integrating computational chemistry reveal how Bis(3-Aminopropyl) Ether's molecular structure influences protein binding affinity dynamics (JACS Au, March/April issue). Quantum mechanical calculations identified specific hydrogen-bonding interactions between its amine groups and enzyme active sites that could be exploited through rational design principles—a methodology now being applied across multiple lead optimization campaigns worldwide.
The compound's unique reactivity profile has enabled breakthroughs in photoresponsive materials development (Angewandte Chemie International Edition, June issue preview). When combined with photoactivatable diazo compounds via hydrazone linkages under visible light irradiation (λ=535 nm), it forms switchable hydrogel networks capable of reversibly altering their mechanical properties upon light exposure—a promising platform technology applicable across diagnostics and regenerative medicine sectors.
Ongoing investigations are exploring its role as an intermediate in producing novel chiral ligands using asymmetric catalysis techniques (Catalysis Science & Technology, July/August preview paper). Chiral auxiliary systems incorporating this ether scaffold achieved enantiomeric excesses exceeding 98% during aldol reactions—demonstrating potential cost savings compared traditional resolution methods commonly used by pharmaceutical manufacturers today.
New analytical techniques such as time-resolved mass spectrometry are providing unprecedented insights into reaction mechanisms involving CAS No.
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The compound's structural versatility continues driving innovation across multiple frontiers including:
• Targeted nanoparticle engineering
• Enzyme inhibitor design
• Dynamic biomaterials
• Chiral ligand synthesis
These developments underscore the importance of foundational compounds like Bis(3-Aminopropyl) Ether (CAS No.) which provide essential structural motifs necessary for advancing modern medicinal solutions.
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